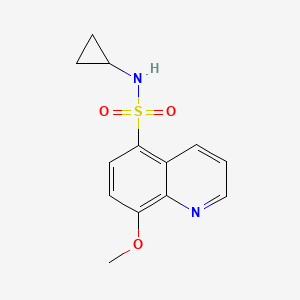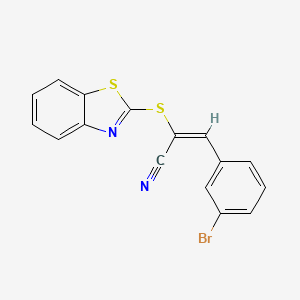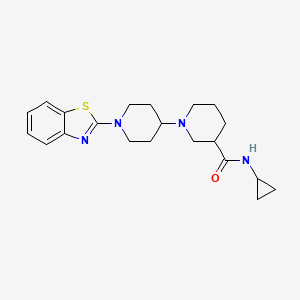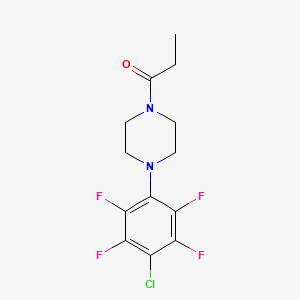
N-cyclopropyl-8-methoxyquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-8-methoxyquinoline-5-sulfonamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinoline family and has been found to possess unique properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-8-methoxyquinoline-5-sulfonamide is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This may explain its potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. This compound has also been found to induce apoptosis in cancer cells, which may explain its potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopropyl-8-methoxyquinoline-5-sulfonamide is that it has been extensively studied, and its synthesis method is well-established. This makes it relatively easy to obtain and use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-8-methoxyquinoline-5-sulfonamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to better understand its mechanism of action and to optimize its use in cancer treatment. Another area of interest is its potential use as an antibacterial or antifungal agent. Additional research is needed to determine its effectiveness against different types of bacteria and fungi. Finally, this compound may have other potential therapeutic applications that have yet to be explored, making it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-8-methoxyquinoline-5-sulfonamide involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with cyclopropylamine. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-cyclopropyl-8-methoxyquinoline-5-sulfonamide has been studied for its potential use as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11-6-7-12(10-3-2-8-14-13(10)11)19(16,17)15-9-4-5-9/h2-3,6-9,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLOIFCXBLJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NC3CC3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5265675.png)

![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![N'-[3-(allyloxy)benzylidene]-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5265692.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5265706.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)



![N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5265763.png)
